molecular formula C12H20N2O3 B13676952 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B13676952
M. Wt: 240.30 g/mol
InChI Key: FVTGFVRYUKVAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multiple steps starting from pyridine-3,4-dicarboxylic acid. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups .

Scientific Research Applications

5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions .

Properties

IUPAC Name

tert-butyl 3-oxo-2,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTGFVRYUKVAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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